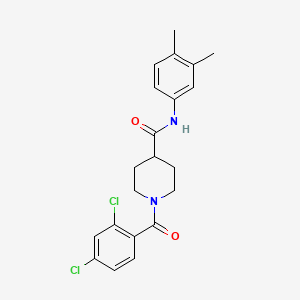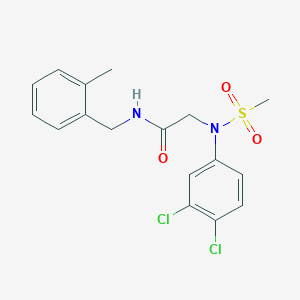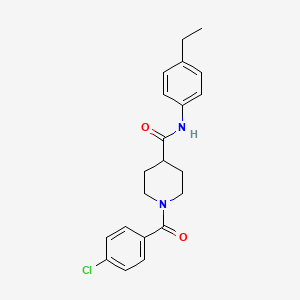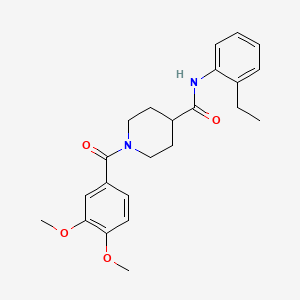
1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide
描述
1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide, commonly known as DPA-714, is a small molecule that has gained attention for its potential use in scientific research. DPA-714 is a selective ligand for the translocator protein (TSPO), which is expressed in high levels in activated microglia and has been implicated in various neurological disorders.
作用机制
DPA-714 binds selectively to 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide, which is expressed in high levels in activated microglia. 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide is involved in various cellular processes, including cholesterol transport, apoptosis, and neuroinflammation. DPA-714 has been shown to modulate the activity of 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide, leading to a reduction in neuroinflammation and neurodegeneration. The exact mechanism of action of DPA-714 is not fully understood, but it is thought to involve the regulation of mitochondrial function and oxidative stress.
Biochemical and Physiological Effects
DPA-714 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DPA-714 can reduce the production of pro-inflammatory cytokines and reactive oxygen species in activated microglia. In vivo studies have shown that DPA-714 can reduce neuroinflammation and neurodegeneration in animal models of neurological disorders. DPA-714 has also been shown to have neuroprotective effects in vitro and in vivo, suggesting that it may have therapeutic potential for the treatment of neurological disorders.
实验室实验的优点和局限性
DPA-714 has several advantages for lab experiments, including its high purity, stability, and selectivity for 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide. DPA-714 can be used as a marker for neuroinflammation in vivo, making it a valuable tool for the diagnosis and treatment of neurological disorders. However, there are also limitations to the use of DPA-714 in lab experiments. DPA-714 has a short half-life in vivo, which may limit its usefulness for longitudinal studies. Additionally, DPA-714 is a small molecule that may not penetrate the blood-brain barrier efficiently, which may limit its usefulness for studying central nervous system disorders.
未来方向
There are several future directions for the use of DPA-714 in scientific research. One area of interest is the development of new 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide ligands with improved selectivity and affinity for 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide. Another area of interest is the use of DPA-714 as a therapeutic agent for the treatment of neurological disorders. Finally, there is a need for further studies to investigate the mechanism of action of DPA-714 and its effects on cellular processes involved in neuroinflammation and neurodegeneration.
Conclusion
In conclusion, DPA-714 is a small molecule that has gained attention for its potential use in scientific research. DPA-714 is a selective ligand for 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide, which is expressed in high levels in activated microglia and has been implicated in various neurological disorders. DPA-714 has several advantages for lab experiments, including its high purity, stability, and selectivity for 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide. However, there are also limitations to the use of DPA-714 in lab experiments, including its short half-life in vivo and limited penetration of the blood-brain barrier. There are several future directions for the use of DPA-714 in scientific research, including the development of new 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide ligands and the investigation of its therapeutic potential for the treatment of neurological disorders.
科学研究应用
DPA-714 has been extensively used in scientific research to investigate the role of 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide is expressed in high levels in activated microglia, which are immune cells in the brain that play a crucial role in neuroinflammation. DPA-714 has been shown to bind selectively to 1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide and can be used as a marker for neuroinflammation in vivo. This has important implications for the diagnosis and treatment of neurological disorders.
属性
IUPAC Name |
1-(2,4-dichlorobenzoyl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O2/c1-13-3-5-17(11-14(13)2)24-20(26)15-7-9-25(10-8-15)21(27)18-6-4-16(22)12-19(18)23/h3-6,11-12,15H,7-10H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITYTJFWHQAPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 3-({N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-4-methylbenzoate](/img/structure/B3480433.png)
![N~2~-(2-fluorophenyl)-N~1~-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3480436.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperidine](/img/structure/B3480440.png)
![1-(2-methoxyphenyl)-4-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3480448.png)
![1-(4-bromophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3480469.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3480475.png)
![ethyl 4-[({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B3480492.png)
![N-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480496.png)

![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480514.png)
![N-(2-chlorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3480516.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B3480519.png)
